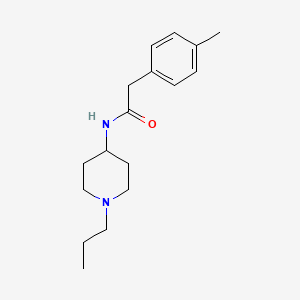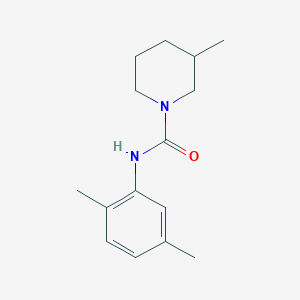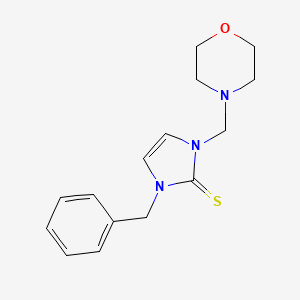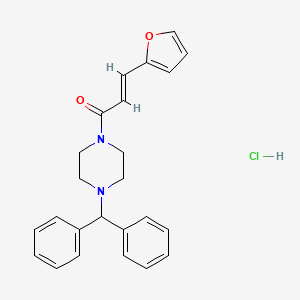![molecular formula C18H21N3O3 B5350550 [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-quinolin-6-ylmethanone](/img/structure/B5350550.png)
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-quinolin-6-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-quinolin-6-ylmethanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, a morpholine ring, and a pyrrolidine ring, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-quinolin-6-ylmethanone typically involves multiple steps, including the formation of the quinoline core, the introduction of the morpholine and pyrrolidine rings, and the final coupling reactions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-quinolin-6-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Aplicaciones Científicas De Investigación
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-quinolin-6-ylmethanone has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-quinolin-6-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-quinolin-6-ylmethanone can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core but may have different substituents, leading to variations in their chemical and biological properties.
Morpholine-containing compounds: These molecules feature the morpholine ring and can be used to study the effects of this functional group on biological activity.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring can be compared to understand the influence of this ring system on the overall properties of the molecule.
Propiedades
IUPAC Name |
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17-12-21(11-16(17)20-6-8-24-9-7-20)18(23)14-3-4-15-13(10-14)2-1-5-19-15/h1-5,10,16-17,22H,6-9,11-12H2/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZRNKJVTHNEFG-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5350472.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5350491.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5350504.png)
![ethyl 1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-3-carboxylate](/img/structure/B5350505.png)
![2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide](/img/structure/B5350506.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5350507.png)
![methyl [5-(4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5350522.png)


![2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl 1-adamantanecarboxylate](/img/structure/B5350535.png)

![2-tert-butyl-6-(2-chloro-4-fluorobenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5350568.png)
![5-BROMO-N~2~-(4-{1-[(Z)-2-({2-[4-(TERT-BUTYL)PHENYL]CYCLOPROPYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE](/img/structure/B5350573.png)
